molecular formula C22H24BrN3O B2445398 1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-25-2

1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Número de catálogo: B2445398
Número CAS: 847396-25-2
Peso molecular: 426.358
Clave InChI: JJFKXAQMVONCCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a bromophenyl group, an isopentyl-substituted benzoimidazole moiety, and a pyrrolidinone ring

Propiedades

IUPAC Name

1-(2-bromophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O/c1-15(2)11-12-25-20-10-6-4-8-18(20)24-22(25)16-13-21(27)26(14-16)19-9-5-3-7-17(19)23/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFKXAQMVONCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzoimidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the isopentyl group: Alkylation of the benzoimidazole ring with an isopentyl halide in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: This involves the cyclization of an appropriate amine with a carbonyl compound under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

    1-(2-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(2-fluorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The isopentyl group also adds to its distinctiveness by affecting its lipophilicity and overall molecular properties.

Actividad Biológica

1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with potential applications in medicinal chemistry and biological studies. The compound's unique structural features suggest it may interact with various biological targets, making it a candidate for further investigation in therapeutic contexts.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-bromophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one, and its molecular formula is C22H24BrN3O. It features a bromophenyl group, an isopentyl-substituted benzoimidazole moiety, and a pyrrolidinone ring, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling processes.
  • Signal Transduction Pathway Modulation : By affecting key signaling pathways, the compound may impact cellular responses to stimuli.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities. Here are some notable findings:

Antimicrobial Activity

A study on related brominated compounds demonstrated significant antibacterial and antifungal properties against various pathogens. The minimum inhibitory concentration (MIC) was evaluated using the microbroth dilution technique, showing effectiveness against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity Type
1-(2-bromophenyl)-4-(isopentyl)32Antibacterial
1-(2-bromophenyl)-4-(isopentyl)64Antifungal

Cytotoxicity

Cytotoxicity assays have shown that similar benzimidazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, revealing IC50 values indicative of their potency .

Cell LineIC50 (µM)
MCF-715
HeLa20

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Cancer Treatment : A derivative similar to the target compound was found to inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
  • Neurological Disorders : Research indicated that compounds with a benzimidazole backbone exhibited neuroprotective effects in models of neurodegeneration, suggesting potential for treating conditions like Alzheimer's disease.
  • Anti-inflammatory Effects : Some studies reported that related compounds could reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how can reaction yields be optimized?

Methodological Answer:

  • Synthetic Routes :
    • Core Structure Assembly : The pyrrolidin-2-one moiety can be synthesized via cyclization of γ-aminobutyric acid derivatives or through palladium-catalyzed coupling reactions. For example, 2-pyrrolidinone derivatives are often functionalized using halogenated aryl groups (e.g., 2-bromophenyl) under Buchwald-Hartwig conditions .
    • Benzimidazole Substitution : The 1-isopentyl-1H-benzo[d]imidazol-2-yl group is typically introduced via nucleophilic substitution or alkylation. A reported method involves reacting 2-chlorobenzimidazole with isopentyl bromide in the presence of K₂CO₃ as a base, achieving ~70% yield .
  • Yield Optimization :
    • Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
    • Optimize stoichiometry (e.g., 1.2 equivalents of isopentyl bromide relative to benzimidazole) .
    • Employ microwave-assisted synthesis to reduce reaction time and improve purity .

Q. Key Evidence :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer :

  • 1H/13C NMR :
    • Pyrrolidin-2-one : Look for carbonyl (C=O) resonance at ~175 ppm in 13C NMR. The protons adjacent to the carbonyl (CH₂ groups) appear as multiplets at δ 2.5–3.5 ppm in 1H NMR .
    • Benzimidazole : Aromatic protons resonate at δ 7.2–8.1 ppm, with distinct coupling patterns for substituted phenyl groups. The isopentyl chain shows signals at δ 0.9–1.7 ppm (CH₃ and CH₂ groups) .
  • ESI-MS : Molecular ion peaks [M+H⁺] should align with the molecular formula (C₂₂H₂₃BrN₃O, exact mass: 448.08 g/mol). Fragmentation patterns include loss of the isopentyl group (-C₅H₁₁) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) confirm key functional groups .

Q. Key Evidence :

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or antiviral contexts?

Methodological Answer :

  • Antimicrobial Assays :
    • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains using broth microdilution (MIC determination). Use P. aeruginosa MH602 lasB reporter strains with GFP expression to quantify inhibition .
    • Fungal Models : Evaluate antifungal activity against C. albicans via disk diffusion assays.
  • Antiviral Screening :
    • Protease Inhibition : If targeting viral proteases (e.g., SARS-CoV-2 3CLpro), use fluorescence resonance energy transfer (FRET) assays with substrates like Dabcyl-KTSAVLQSGFRKME-Edans .
    • Cytotoxicity : Pair activity assays with MTT tests on human fibroblasts to ensure selectivity (IC₅₀ > 50 μM is desirable) .

Q. Key Evidence :

Q. What strategies are recommended for resolving contradictions in bioactivity data across different experimental models?

Methodological Answer :

  • Data Normalization : Normalize results to positive controls (e.g., ciprofloxacin for bacteria) and account for solvent effects (e.g., DMSO < 1% v/v) .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to confirm direct binding to targets (e.g., enzymes or DNA). For example, if antimicrobial activity varies, test DNA gyrase inhibition to rule off-target effects .
  • Model Comparability : Cross-validate in vivo (e.g., murine infection models) and in vitro data. Discrepancies may arise from bioavailability differences, which can be addressed via pharmacokinetic profiling (e.g., plasma protein binding assays) .

Q. Key Evidence :

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the compound’s efficacy?

Methodological Answer :

  • Scaffold Modifications :
    • Pyrrolidin-2-one : Replace the 2-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electron density .
    • Benzimidazole : Vary the N-alkyl chain (e.g., isopentyl vs. cyclopentyl) to assess hydrophobic interactions.
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase or viral proteases). Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .
    • Use QSAR models to predict logP and bioavailability, ensuring compliance with Lipinski’s rules .

Q. Key Evidence :

Q. What advanced analytical methods are critical for detecting and quantifying impurities in synthesized batches?

Methodological Answer :

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) to separate impurities. Monitor for common byproducts like dehalogenated derivatives (loss of Br) or unreacted benzimidazole precursors .
  • NMR Purity Assessment : Compare integration ratios of aromatic vs. aliphatic protons. Purity >95% is acceptable for biological testing .
  • Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) by tracking mass loss below 200°C .

Q. Key Evidence :

Q. How can computational methods guide the prediction of metabolic stability and toxicity?

Methodological Answer :

  • Metabolic Sites : Use software like MetaSite to predict cytochrome P450 oxidation (e.g., CYP3A4-mediated demethylation). Prioritize derivatives with stable metabolically inert groups (e.g., fluorine substitution) .
  • Toxicity Prediction :
    • AMES Test Simulation : Predict mutagenicity via Derek Nexus. Avoid structural alerts like aromatic amines.
    • hERG Inhibition : Use molecular dynamics simulations to assess cardiotoxicity risk. Target hERG IC₅₀ > 10 μM .

Q. Key Evidence :

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.